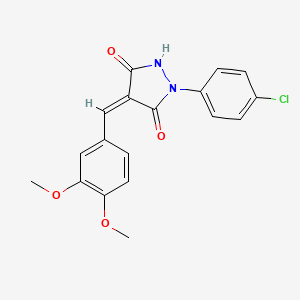![molecular formula C24H24N2O2 B3555857 N,N'-[1,3-phenylenebis(methylene)]bis(2-phenylacetamide)](/img/structure/B3555857.png)
N,N'-[1,3-phenylenebis(methylene)]bis(2-phenylacetamide)
説明
N,N'-[1,3-phenylenebis(methylene)]bis(2-phenylacetamide), commonly known as bis(2-phenylacetamide) or BPA, is a chemical compound that has been extensively studied for its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 160-162°C. This compound has gained attention due to its unique properties, which make it suitable for use in different scientific research applications.
作用機序
The mechanism of action of BPA is not fully understood. However, it has been suggested that BPA may act by inhibiting the activity of certain enzymes, which are essential for the growth and survival of cancer cells. BPA has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BPA has been shown to have a low toxicity profile. It has been used in various in vitro and in vivo studies, and no significant adverse effects have been reported. BPA has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. BPA has also been shown to have a low risk of causing allergies or skin irritation.
実験室実験の利点と制限
BPA has several advantages for use in laboratory experiments. It is easy to synthesize, cost-effective, and has a high yield. BPA is also stable under different environmental conditions, making it suitable for use in different experimental setups. However, BPA has some limitations, including its low solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the research on BPA. One potential area of research is the development of novel antimicrobial agents based on BPA. Another area of research is the investigation of the mechanism of action of BPA in cancer therapy. Further studies are needed to fully understand the biochemical and physiological effects of BPA and its potential applications in different fields.
Conclusion:
In conclusion, BPA is a chemical compound that has gained attention due to its unique properties and potential applications in various fields. BPA can be synthesized by a simple and cost-effective method and has a low toxicity profile. BPA has been extensively studied for its potential use in cancer therapy and the development of novel antimicrobial agents. Further studies are needed to fully understand the mechanism of action of BPA and its potential applications in different fields.
科学的研究の応用
BPA has been extensively studied for its potential applications in various fields. In the medical field, BPA has been shown to exhibit antibacterial and antifungal properties. It has been used in the synthesis of novel antimicrobial agents. BPA has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
2-phenyl-N-[[3-[[(2-phenylacetyl)amino]methyl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(15-19-8-3-1-4-9-19)25-17-21-12-7-13-22(14-21)18-26-24(28)16-20-10-5-2-6-11-20/h1-14H,15-18H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDJPSIHPAHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3555785.png)
![5-({[(2,6-dichlorobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3555790.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3555791.png)
![4-[({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B3555803.png)
![N-(2-methoxy-4-{[(phenylthio)acetyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B3555813.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B3555816.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3555818.png)
![methyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B3555832.png)
![N-1,3-benzodioxol-5-yl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3555837.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3555852.png)

![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3555856.png)
![dimethyl 5-({[(3-chlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555864.png)
![ethyl [5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate](/img/structure/B3555873.png)